molecular formula C8H8BN3O2 B8119248 (2-Pyridin-2-ylpyrazol-3-yl)boronic acid

(2-Pyridin-2-ylpyrazol-3-yl)boronic acid

Cat. No.: B8119248
M. Wt: 188.98 g/mol
InChI Key: LFARLAUWGMHSBW-UHFFFAOYSA-N
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Description

(2-Pyridin-2-ylpyrazol-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring and a pyrazole ring connected to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-2-ylpyrazol-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a halogenated pyridine derivative with a pyrazole boronic acid under the influence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-2-ylpyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce borane derivatives .

Scientific Research Applications

(2-Pyridin-2-ylpyrazol-3-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.

Mechanism of Action

The mechanism of action of (2-Pyridin-2-ylpyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition, where it can bind to active sites and block enzymatic activity. Additionally, the compound’s aromatic rings can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Pyridin-2-ylpyrazol-3-yl)boronic acid is unique due to the presence of both a pyridine and a pyrazole ring, which provides additional sites for chemical modification and interaction.

Properties

IUPAC Name

(2-pyridin-2-ylpyrazol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFARLAUWGMHSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C2=CC=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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